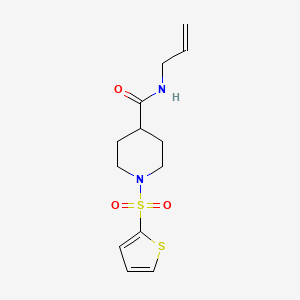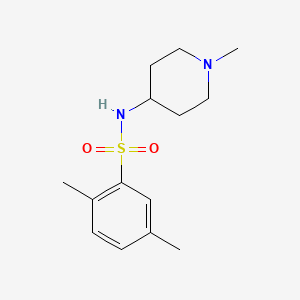
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as ATSP-7041, is a chemical compound that has been studied for its potential therapeutic applications. This molecule was first synthesized in 2015 and has since been the subject of numerous scientific studies. In
科学的研究の応用
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications. One study investigated the effects of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on the growth and metastasis of breast cancer cells. The results showed that N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide inhibited the growth and metastasis of breast cancer cells, suggesting that it may be a potential therapeutic agent for breast cancer.
Another study investigated the effects of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on the immune system. The results showed that N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide increased the production of cytokines and enhanced the activity of natural killer cells, suggesting that it may have immunomodulatory effects.
作用機序
The mechanism of action of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it is thought to inhibit the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. Inhibition of HSP90 can lead to the degradation of client proteins, which can result in cell death.
Biochemical and Physiological Effects:
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of breast cancer cells, enhance the activity of natural killer cells, and increase the production of cytokines. Additionally, it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to have potential therapeutic applications. This makes it an interesting molecule to study. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for the study of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a therapeutic agent for other types of cancer. Another direction is to investigate its immunomodulatory effects in more detail. Additionally, the mechanism of action of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide could be further elucidated to design more targeted experiments. Finally, the synthesis method could be optimized to yield higher purity N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.
合成法
The synthesis of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps. The first step is the reaction of piperidine with allyl bromide to form N-allyl piperidine. The second step involves the reaction of N-allyl piperidine with 2-thiophenesulfonyl chloride to form N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. This synthesis method has been optimized and yields high purity N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.
特性
IUPAC Name |
N-prop-2-enyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-2-7-14-13(16)11-5-8-15(9-6-11)20(17,18)12-4-3-10-19-12/h2-4,10-11H,1,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIFTMGDIWVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49820075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)

![2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5794707.png)
![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)


![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)
![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)
